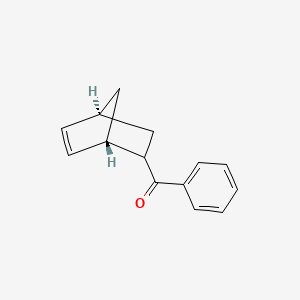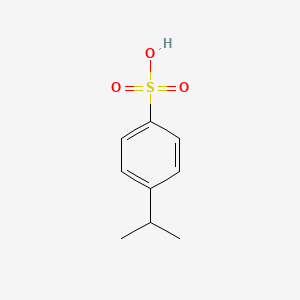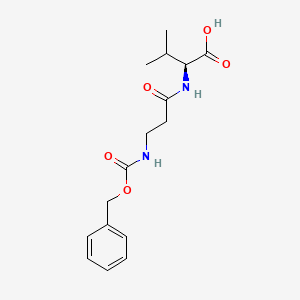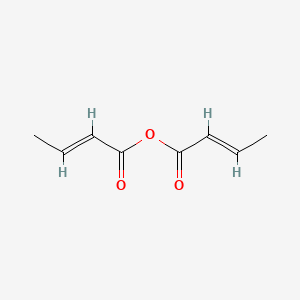
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid . This compound is characterized by its molecular formula C7H2F4O2S and a molecular weight of approximately 226.148 Da . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a sulfanyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid typically involves the fluorination of benzoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or tetrafluoromethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes:
Nitration: of benzoic acid to introduce nitro groups.
Reduction: of nitro groups to amines.
Fluorination: of the aromatic ring.
Introduction of the sulfanyl group: through thiolation reactions.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfonic acids: from oxidation.
Amines: or from substitution reactions.
科学研究应用
2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine and sulfanyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid exerts its effects is primarily through its interactions with biological molecules. The fluorine atoms increase the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This compound may also interact with enzymes involved in metabolic pathways, inhibiting or modifying their activity.
相似化合物的比较
- 2,3,5,6-tetrafluorobenzoic acid
- 4-sulfanylbenzoic acid
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid
Comparison:
- 2,3,5,6-tetrafluorobenzoic acid lacks the sulfanyl group, making it less reactive in thiolation reactions.
- 4-sulfanylbenzoic acid does not have the fluorine atoms, resulting in different lipophilicity and metabolic stability.
- 2,3,5,6-tetrafluoro-4-aminobenzoic acid has an amino group instead of a sulfanyl group, leading to different reactivity and potential biological interactions.
The uniqueness of 2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid lies in its combination of fluorine and sulfanyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
5-(furan-2-ylmethylidene)-2-sulfanyl-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-7-6(4-5-2-1-3-14-5)8(13)11-9(15)10-7/h1-4H,(H2,10,11,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRARDATQWRHGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C=C2C(=O)NC(=NC2=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate](/img/structure/B7771199.png)
![5-[(4-methoxyphenyl)methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B7771218.png)

